molecular formula C10H13BrN2O B1530818 N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide CAS No. 776297-29-1

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide

Cat. No. B1530818
M. Wt: 257.13 g/mol
InChI Key: LRQGAEADEVETQB-UHFFFAOYSA-N
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Description

“N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is a chemical compound that is used as a reagent in the synthesis of diarylureas, which are used as allosteric modulators . It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .


Synthesis Analysis

The synthesis of this compound involves the use of n-butyllithium in tetrahydrofuran and hexane at temperatures ranging from -76 to -60℃ . The reaction is then allowed to warm to room temperature, and a 5% aqueous solution of ammonium chloride is added . The product is extracted with dichloromethane and evaporated to yield the desired compound .


Molecular Structure Analysis

The molecular formula of “N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is C7H7BrN2O . The InChI key, which is a unique identifier for the compound, is OXSDDDKLMCHNHF-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a chemical reagent, “N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is used in the synthesis of diarylureas . Diarylureas are used as allosteric modulators, which can modify the activity of proteins . The compound is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water . Its calculated physicochemical properties include a number of heavy atoms (11), a number of aromatic heavy atoms (6), a fraction Csp3 (0.38), a number of rotatable bonds (1), a number of H-bond acceptors (2.0), and a number of H-bond donors (1.0) . Its lipophilicity (Log Po/w) is 1.77 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has explored the synthesis and antimicrobial activity of novel sulphonamide derivatives, including compounds related to N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide. These studies have found that certain acetamide derivatives exhibit good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents. The computational calculations have also been used to support the synthesis of new compounds, providing a foundation for further research in medicinal chemistry (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

Corrosion Inhibition

Studies on the synthesis and evaluation of acetamide derivatives have demonstrated their effectiveness as corrosion inhibitors. These compounds, including isoxazolidine and isoxazoline derivatives, have been characterized for their physical properties and tested for corrosion prevention efficiency, presenting a valuable application in materials science and engineering (A. Yıldırım, M. Cetin, 2008).

Antitumor Activity

Another area of research has been the synthesis and evaluation of acetamide derivatives for their antitumor activity. Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and shown potent antiproliferative activity against various cancer cell lines. This research opens avenues for the development of new anticancer drugs, showcasing the therapeutic potential of acetamide derivatives in oncology (Zhilin Wu, Na Ding, Yuting Tang, Jiao Ye, Junmei Peng, A. Hu, 2017).

Molecular Docking and Density Functional Theory Studies

Molecular docking and density functional theory (DFT) studies on acetamide derivatives, including N-(5-aminopyridin-2-yl)acetamide, have provided insights into their bioactivity. These studies have explored the conformational stability, electronic properties, and potential antidiabetic activity of these compounds, contributing to the understanding of their interactions at the molecular level and their potential biomedical applications (R. M. Asath, T. Rekha, S. Premkumar, T. Mathavan, A. M. Benial, 2016).

Chemoselective Transformations

Research has also focused on the chemoselective transformation of acetamide derivatives for the synthesis of natural product analogs. These studies demonstrate the versatility of acetamide derivatives in organic synthesis, enabling selective transformations under various conditions and offering a toolkit for synthesizing complex molecules for pharmaceutical and material science applications (V. P. Santhanakrishnan, R. Mohankumar, S. Narasimhan, 2016).

Safety And Hazards

“N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is used in the synthesis of diarylureas, which are allosteric modulators . This suggests potential applications in the development of drugs that target proteins in a specific and controlled manner. It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers , indicating its potential use in the development of new treatments for diseases such as cancer.

properties

IUPAC Name

N-[2-(6-bromopyridin-2-yl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7(14)13-10(2,3)8-5-4-6-9(11)12-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQGAEADEVETQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-bromopyridin-2-yl)propan-2-yl)acetamide

Synthesis routes and methods

Procedure details

Dissolve 2-(6-bromo-pyridin-2-yl)-propan-2-ol (10.6 g, 50 mmol) in acetonitrile (40 mL). Add BF3-Et2O (20 mL, 125 mmol) and reflux for 3 days. Cool to room temperature, add ice and neutralize the reaction with 5N NaOH and extract with dichloromethane. Purify over silica (120 g) eluting with 0 to 100% EtOAc:hexanes to give N-[1-(6-bromo-pyridin-2-yl)-1-methyl-ethyl]-acetamide (3.3 g, 26%), MS (m/z): 257 and 259 (M+H)+ and recovered 2-(6-bromo-pyridin-2-yl)-propan-2-ol (3.7 g, 34%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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